molecular formula C27H31FN4O8 B14765715 (Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B14765715
M. Wt: 558.6 g/mol
InChI Key: PQPBIMIFGPFTNF-TWRPSSGXSA-N
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Description

(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of indole, pyrrole, and morpholine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indole and pyrrole intermediates, followed by their functionalization and coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, as well as the use of scalable techniques such as continuous flow synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, this compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Compared to other similar compounds, (Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include those with indole or pyrrole moieties, such as indomethacin and pyrrole-2-carboxylic acid.

Properties

Molecular Formula

C27H31FN4O8

Molecular Weight

558.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10+;2-1-/t16-;/m0./s1

InChI Key

PQPBIMIFGPFTNF-TWRPSSGXSA-N

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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